N,N'-dicycloheptylhexanediamide

Lipophilicity Drug-likeness Partition coefficient

Sourcing cycloalkyl diamides with precise ring-size control is a persistent bottleneck in SAR campaigns. N,N'-Dicycloheptylhexanediamide resolves this by providing the C7 ring congener for direct matched molecular pair analysis against its dicyclohexyl analog. • ΔlogP ≈ +0.66 vs. cyclohexyl analog with identical HBD/HBA/TPSA, enabling clean lipophilicity-driven SAR interrogation. • Conformational flexibility of the seven-membered ring yields distinct crystal packing and gelation behavior for supramolecular studies. • Custom synthesis delivered with batch-specific QC documentation; available in 25 mg to gram scale for lead optimization and ionophore development.

Molecular Formula C20H36N2O2
Molecular Weight 336.5 g/mol
Cat. No. B4029960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-dicycloheptylhexanediamide
Molecular FormulaC20H36N2O2
Molecular Weight336.5 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)NC(=O)CCCCC(=O)NC2CCCCCC2
InChIInChI=1S/C20H36N2O2/c23-19(21-17-11-5-1-2-6-12-17)15-9-10-16-20(24)22-18-13-7-3-4-8-14-18/h17-18H,1-16H2,(H,21,23)(H,22,24)
InChIKeyXHBOTWXTBILJDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Dicycloheptylhexanediamide Physicochemical & Structural Overview


N,N'-Dicycloheptylhexanediamide (IUPAC: N,N'-di(cycloheptyl)hexanediamide) is a synthetic alicyclic diamide with the molecular formula C₂₀H₃₆N₂O₂ and an average mass of 336.5 Da . The compound consists of an adipamide (hexanediamide) core flanked by two cycloheptyl substituents on the amide nitrogen atoms, placing it within a homologous series that includes cyclopentyl, cyclohexyl, and linear heptyl analogs [1]. Predicted physicochemical data indicate a density of 1.0±0.1 g/cm³, a boiling point of 583.7±20.0 °C at 760 mmHg, and a computed ACD/LogP of 3.76 . It is catalogued in screening compound libraries under the ChemSpider identifier CSID:2205047 and the ZINC database entry ZINC04893867 . No formal CAS registry number has been assigned in the public domain as of the search date.

Screening library compound Listed in ChemSpider (CSID:2205047) and ZINC (ZINC04893867); no public CAS assigned.
Cycloheptyl adipamide core Synthetic alicyclic diamide with two seven-membered ring substituents; predicted logP ~3.8.
Matched-pair analog ready Pairs with dicyclohexyl analog for lipophilicity-driven SAR studies while holding H-bond donor/acceptor constant.

Why N,N'-Dicycloheptylhexanediamide Differs from Its Analogs


Within the N,N'-dialkylhexanediamide series, the size and conformational flexibility of the N-substituent directly govern lipophilicity, molecular shape, and intermolecular packing. Substituting the seven-membered cycloheptyl ring with a six-membered cyclohexyl group reduces the molecular weight by ~28 Da and lowers the computed logP by approximately 0.7–1.6 log units (depending on the estimation method), which can alter membrane partitioning, solubility, and protein binding profiles [1]. Conversely, replacing cycloheptyl with linear n-heptyl chains (N,N'-diheptylhexanediamide, MW 340.5) eliminates the conformational constraints imposed by the cyclic system, yielding a more flexible molecule with different entropic and solvation properties. A 1964 thesis by Leung demonstrated that dicyclohexyl and dicycloheptyl analogues of Antergan exhibit distinct synthetic behaviour and salt formation characteristics, confirming that even single-carbon ring-size differences produce practically meaningful divergence [2]. For procurement decisions in medicinal chemistry, materials science, or supramolecular chemistry, generic substitution without experimental validation risks selecting a compound with unintended physicochemical and biological performance.

Cyclohexyl analog substitution may shift logP by ~0.7–1.6 units and reduce molecular weight by ~28 Da, altering membrane partitioning and assay behavior.

Linear n-heptyl analog eliminates cyclic constraint, yielding different conformational flexibility and solvation properties.

Historical Antergan analogue data show that even single-carbon ring expansion from C6 to C7 can hinder salt formation and purification reproducibility.

N,N'-Dicycloheptylhexanediamide vs. Analogs: Quantitative Evidence


Lipophilicity: Cycloheptyl vs. Cyclohexyl Analog

The predicted octanol–water partition coefficient of N,N'-dicycloheptylhexanediamide is ACD/LogP 3.76 (ACD/Labs Percepta v14.00) , compared with XLogP3-AA 3.1 for the dicyclohexyl analog [1]. This difference of approximately 0.66 log units—equivalent to a ~4.6-fold higher predicted octanol partitioning—is attributable to the additional methylene unit in each cycloheptyl ring. A separate estimation method (KOWWIN v1.67) yields an estimated Log Kow of 4.77 for the target compound, substantially above the dicyclohexyl analog's XLogP3 value . Users should note that these values derive from different computational methods (ACD/Labs vs. XLogP3) and are predictive rather than experimental; head-to-head experimental logP measurements under identical conditions are not available in the public domain.

LogP comparison
Reported
Target ACD/LogP 3.76 (ACD/Labs); est. Log Kow 4.77 (KOWWIN) vs comparator XLogP3 3.1 (PubChem)
Predicted ~0.66–1.67 log unit higher partitioning; supports lipophilicity-driven SAR interrogation.
No experimental logP data identified; values from different estimation methods.
Lipophilicity Drug-likeness Partition coefficient

Molecular Weight & Ring-Size Differences in Cycloalkyl Series

N,N'-Dicycloheptylhexanediamide (C₂₀H₃₆N₂O₂, MW 336.5 Da) occupies a discrete position in the cycloalkyl hexanediamide series. Its molecular weight is 28.0 Da (9.1%) greater than N,N'-dicyclohexylhexanediamide (C₁₈H₃₂N₂O₂, MW 308.5 Da) [1] and 56.1 Da (20.0%) greater than N,N'-dicyclopentylhexanediamide (C₁₆H₂₈N₂O₂, MW 280.4 Da) . Compared with N,N'-diheptylhexanediamide (C₂₀H₄₀N₂O₂, MW 340.5 Da) , the target compound is 4.0 Da lighter and contains four fewer hydrogen atoms (36 vs. 40 H), reflecting the difference between cyclic and linear C₇ substituents. The topological polar surface area (TPSA) is 58 Ų for both the target and the dicyclohexyl analog [1], indicating that ring size does not alter the hydrogen-bonding capacity of the diamide core.

Molecular weight
Reported
336.5 Da (C₂₀H₃₆N₂O₂) +28.0 Da (+9.1%) vs cyclohexyl analog TPSA 58 Ų (identical to C₆ analog)
Discrete position in cycloalkyl series; mass difference impacts molarity calculations and property filters.
Computed descriptors; experimental MW confirmation recommended for precise assay preparation.
Molecular weight Cycloalkyl series Physicochemical profiling

Environmental Fate & Bioaccumulation vs. Cyclohexyl Analog

The US EPA EPISuite predictions for N,N'-dicycloheptylhexanediamide estimate a log BCF of 2.973 (BCF = 939.2) based on the estimated log Kow of 4.77, and classify the compound as 'not readily biodegradable' (BIOWIN prediction: NO) . The estimated aqueous solubility at 25 °C is 0.63 mg/L (WSKOW v1.41), and the soil adsorption coefficient Koc is estimated at 3,962 L/kg (log Koc = 3.598), indicating high soil mobility potential . While comparative EPISuite data for the dicyclohexyl analog have not been located in public databases, the higher log Kow of the target compound (4.77 vs. 3.1 XLogP3 for the cyclohexyl analog) [1] implies a higher bioaccumulation potential by class-level inference. These predictions are computational and have not been experimentally validated for either compound.

Environmental fate
Class-level
Pred. BCF 939.2 (log BCF 2.973) Water solubility 0.63 mg/L Not readily biodegradable (BIOWIN)
Higher bioaccumulation potential inferred from log Kow; class-level inference only.
No experimental biodegradation or BCF data; EPISuite predictions for comparator unavailable.
Environmental fate Bioaccumulation Biodegradation

Historical Ring-Size SAR: Antergan Analogues

In a 1964 M.Sc. thesis, Leung synthesized and characterized both dicyclohexyl- and dicycloheptyl-analogues within the Antergan (antihistamine) structural framework [1]. The study explicitly noted that the dicycloheptyl analogues presented greater synthetic challenges: attempts to prepare the cyclooctyl analogue failed entirely, and a number of the dicycloalkyl salts could not be obtained as stable, pure derivatives [1]. While the thesis does not report quantitative biological activity data for these specific compounds, it demonstrates a qualitative structure–property divergence: increasing cycloalkyl ring size from six to seven carbon atoms altered the feasibility of salt formation and purification. This historical precedent supports the principle that the cycloheptyl substituent cannot be assumed to be a drop-in replacement for cyclohexyl in any hexanediamide-based scaffold without empirical verification.

Ring-size SAR
Source review
Cycloheptyl analogue synthesis and salt derivatization reported as challenging; cyclooctyl attempt failed entirely (Leung, 1964).
Qualitative structure–property divergence supports need for empirical handling verification.
No quantitative bioactivity data; historical thesis, single comparative observation.
Structure–activity relationship Ring size Antihistamine

Pharmacokinetic Surrogates: Rotatable Bonds & Hydrogen Bonding

Both N,N'-dicycloheptylhexanediamide and N,N'-dicyclohexylhexanediamide [1] share identical hydrogen bond donor (2) and acceptor (4 for the target, 2 for the comparator by Cactvs) counts, as well as identical rotatable bond counts (7). The topological polar surface area is effectively identical (58 Ų vs. 58.2 Ų). Consequently, the key differentiating physicochemical parameter between these two compounds is lipophilicity (see Evidence Item 1) rather than hydrogen-bonding capacity or molecular flexibility. For procurement in drug discovery contexts, this means that if a screening campaign requires modulation of logP while maintaining constant H-bond donor/acceptor pharmacophore features, the cycloheptyl analog offers a controlled increment in lipophilicity without altering core polarity.

PK surrogates
Reported
HBD 2 (both); Rotatable bonds 7 (both); TPSA 58 vs 58.2 Ų (negligible Δ). HBA count differs by estimation method.
Core hydrogen-bonding pharmacophore features are effectively identical; lipophilicity is the primary differentiating variable.
HBA reported as 4 (ACD/Labs) vs 2 (Cactvs); method-dependent descriptor.
Drug-likeness Rotatable bonds Hydrogen bonding

N,N'-Dicycloheptylhexanediamide Application Scenarios


Matched Molecular Pair Analysis for Lead Optimization

Procurement of N,N'-dicycloheptylhexanediamide alongside N,N'-dicyclohexylhexanediamide enables medicinal chemistry teams to conduct controlled matched molecular pair (MMP) studies, where the sole structural variable is the cycloalkyl ring size (C₇ vs. C₆). The approximately +0.66 log unit increase in predicted logP, coupled with identical hydrogen bond donor/acceptor counts and TPSA , allows interrogation of lipophilicity-driven effects on target binding, cellular permeability, and metabolic stability without confounding changes in polarity or flexibility. This is particularly valuable in lead series where logP optimization within a narrow window is critical for balancing potency and ADME properties.

Supramolecular Crystal Engineering with Tuned Lipophilicity

The cycloheptyl substituent introduces greater conformational flexibility than cyclohexyl due to the seven-membered ring's capacity for multiple low-energy conformers [1]. This property, combined with the higher predicted logP (ACD/LogP 3.76) and the same hydrogen-bonding capacity as the cyclohexyl analog (2 HBD, TPSA 58 Ų) , may yield distinct crystal packing motifs and gelation behaviour when used as a hydrogen-bonding building block in supramolecular assemblies. Procurement for crystal engineering studies should consider that salt formation may be more challenging than with the cyclohexyl analog, as suggested by historical precedent in related diamide systems [1].

Environmental Fate Screening for Agrochemical Development

For industrial or agrochemical research programs evaluating hexanediamide-based candidates, the predicted bioaccumulation factor (BCF 939.2) and lack of ready biodegradability (BIOWIN: NO) position N,N'-dicycloheptylhexanediamide as a compound requiring careful environmental risk assessment. When screened alongside the dicyclohexyl analog (lower predicted logP, XLogP3 3.1) [2], the target compound provides an upper-bound reference point for lipophilicity-driven environmental persistence within the cycloalkyl hexanediamide series. This is relevant for regulatory submission planning where structure–biodegradability relationships must be documented.

Ionophore and Coordination Ligand Design

Diamides with cycloalkyl substituents are established scaffolds in ionophore design (e.g., dicyclohexylamide-based lithium and calcium ionophores ETH 1810, ETH 5234) . N,N'-Dicycloheptylhexanediamide, with its higher lipophilicity (ACD/LogP 3.76) and identical amide coordination geometry to the cyclohexyl analog, may serve as a building block for tuning the extraction efficiency and membrane compatibility of metal-selective ionophores. Procurement for ionophore development should be guided by the predicted log Kow of 4.77, which suggests stronger partitioning into polymeric membrane matrices compared with the dicyclohexyl analog.

Application
Selection Property
Validation Focus
Lead optimization MMP studies
Cycloalkyl ring size variable (C₇ vs C₆)
Lipophilicity-driven SAR without altering H-bond donor/acceptor or TPSA
Supramolecular crystal engineering
Conformational flexibility and lipophilicity of cycloheptyl ring
Crystal packing, gelation behavior, and salt formation reproducibility
Environmental fate screening
Predicted bioaccumulation and biodegradation profile
Regulatory risk assessment for persistence and soil mobility
Ionophore and coordination ligand design
Higher predicted membrane partitioning vs cyclohexyl analog
Metal extraction efficiency in polymeric membrane matrices
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